molecular formula C8H8BrF3N2O2 B3070902 2-[4-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid CAS No. 1006473-58-0

2-[4-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid

Cat. No. B3070902
CAS RN: 1006473-58-0
M. Wt: 301.06 g/mol
InChI Key: IOZRYBVEBFELCA-UHFFFAOYSA-N
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Description

“2-[4-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid” is a complex organic compound. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

The synthesis of similar compounds often involves the use of boronic esters, which are valuable building blocks in organic synthesis . Protodeboronation of alkyl boronic esters has been reported, utilizing a radical approach . This method could potentially be applied to the synthesis of “this compound”.


Molecular Structure Analysis

The molecular structure of this compound is complex, with a bromo group, a trifluoromethyl group, and a pyrazol ring attached to a butanoic acid backbone . The exact structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.

Scientific Research Applications

Synthesis and Chemical Analysis

  • A study on the synthesis of trifluoromethylazoles, including compounds similar to 2-[4-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid, explored the potential of these compounds in measuring pH in biological media through 19F NMR spectroscopy (Jones et al., 1996).

Chemical Structure and Properties

  • Research focusing on the regiospecific synthesis of similar compounds highlighted the significance of X-ray analysis for unambiguous structure determination, indicating the importance of these methods in understanding the properties of such chemicals (Kumarasinghe et al., 2009).

Potential Biological Applications

  • A discovery related to a series of 3-aryl(pyrrolidin-1-yl)butanoic acids, structurally related to the compound , suggests their potential as therapeutic agents in treating idiopathic pulmonary fibrosis, highlighting the medical application possibilities of similar structures (Procopiou et al., 2018).

Synthesis Methodologies

  • Studies have also focused on the synthesis methodologies of related compounds, providing insights into the efficient creation of these chemicals for various applications, including potential medicinal use (Dorn & Ozegowski, 1998).

Antimicrobial Potential

  • Research into the antibacterial and antifungal activities of pyrazole derivatives underscores the potential of such compounds, including this compound, in developing new antimicrobial agents (Pundeer et al., 2013).

properties

IUPAC Name

2-[4-bromo-3-(trifluoromethyl)pyrazol-1-yl]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrF3N2O2/c1-2-5(7(15)16)14-3-4(9)6(13-14)8(10,11)12/h3,5H,2H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOZRYBVEBFELCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N1C=C(C(=N1)C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101182577
Record name 4-Bromo-α-ethyl-3-(trifluoromethyl)-1H-pyrazole-1-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101182577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1006473-58-0
Record name 4-Bromo-α-ethyl-3-(trifluoromethyl)-1H-pyrazole-1-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1006473-58-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-α-ethyl-3-(trifluoromethyl)-1H-pyrazole-1-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101182577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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